molecular formula C18H14O2 B1615953 CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- CAS No. 56183-24-5

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-

Cat. No. B1615953
CAS RN: 56183-24-5
M. Wt: 262.3 g/mol
InChI Key: LMNSFGGRBHRGSN-QZTJIDSGSA-N
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Description

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- is a chemical compound with the molecular formula C18H14O2 . It is also known by its CAS number 56183-24-5 .


Synthesis Analysis

The synthesis of CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- involves the metabolism of chrysene (CHR) and 5-methylchrysene (5-MeCHR) by liver microsomes of both Shasta rainbow trout (Oncorhyncus mykiss) and Long Evans rat . The major metabolites of CHR identified include CHR-5,6-diol, CHR-3,4-diol, CHR-1,2-diol, CHR-5,6-dione, 2-hydroxyCHR, 4-hydroxyCHR, and 6-hydroxyCHR .


Molecular Structure Analysis

The molecular structure of CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- is represented by the molecular formula C18H14O2 . The molecular weight of this compound is 262.3 .

Safety And Hazards

The safety data sheet for CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

(5R,6R)-5,6-dihydrochrysene-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,17-20H/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNSFGGRBHRGSN-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204729
Record name Chrysene-5,6-diol, 5,6-dihydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-

CAS RN

56183-24-5
Record name Chrysene-5,6-diol, 5,6-dihydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056183245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene-5,6-diol, 5,6-dihydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 2
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 3
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 4
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 5
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 6
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-

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